6-(Hydroxymethyl)piperidin-3-ol is a piperidine derivative characterized by a hydroxymethyl group at the sixth position and a hydroxyl group at the third position of the piperidine ring. Its molecular formula is CHNO, with a molecular weight of approximately 115.18 g/mol. This compound exhibits a unique structure that contributes to its diverse chemical reactivity and biological activity.
Research indicates that 6-(Hydroxymethyl)piperidin-3-ol exhibits significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential:
Several synthetic routes have been developed for the preparation of 6-(Hydroxymethyl)piperidin-3-ol:
The applications of 6-(Hydroxymethyl)piperidin-3-ol span various fields:
Several compounds share structural similarities with 6-(Hydroxymethyl)piperidin-3-ol. Here are some notable comparisons:
Each of these compounds has unique biological activities and synthetic pathways, highlighting the distinctiveness of 6-(Hydroxymethyl)piperidin-3-ol within its class.
The piperidine ring serves as a foundational scaffold in over 25% of FDA-approved pharmaceuticals, owing to its conformational flexibility and hydrogen-bonding capabilities. In 6-(hydroxymethyl)piperidin-3-ol, the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups introduce dual hydrogen-bond donors, enabling interactions with biological targets such as enzymes and receptors. Comparative analysis with natural analogs like micropine (C₁₆H₂₇NO₂) reveals that shorter alkyl chains in synthetic derivatives reduce lipophilicity (XLogP3 = -0.7 vs. 3.3 for micropine), favoring solubility in aqueous systems.
Table 1: Structural Comparison with Natural Piperidine Alkaloids
| Property | 6-(Hydroxymethyl)piperidin-3-ol | Micropine | Prosopine |
|---|---|---|---|
| Molecular Formula | C₆H₁₃NO₂ | C₁₆H₂₇NO₂ | C₁₈H₃₇NO₂ |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| Rotatable Bonds | 2 | 7 | 12 |
| Natural Occurrence | Synthetic | Plantae spp. | Prosopis africana |
The stereochemistry of substituents critically influences bioactivity. For instance, the (3R,6R) and (3R,6S) diastereomers of 6-(hydroxymethyl)piperidin-3-ol exhibit distinct NMR chemical shifts (δ 3.65–3.89 ppm for hydroxymethyl protons), suggesting varying spatial arrangements that could modulate receptor binding.
Despite structural similarities to plant-derived alkaloids, 6-(hydroxymethyl)piperidin-3-ol remains exclusively synthetic. Its first reported synthesis in 2007 involved reductive amination of keto-acid precursors, followed by hydroxymethylation using paraformaldehyde under basic conditions. By contrast, natural analogs like micropine incorporate polyunsaturated side chains through enzymatic prenylation, a process challenging to replicate in vitro.
Industrial production typically employs pyridine hydrogenation, where molybdenum disulfide catalysts facilitate the reaction:
$$ \text{C}5\text{H}5\text{N} + 3\text{H}2 \rightarrow \text{C}5\text{H}_{10}\text{NH} $$
Modifications to this process enable selective functionalization at positions 3 and 6, with yields exceeding 68% when using optimized Grignard reagents.
Piperidine chemistry entered mainstream research following Thomas Anderson’s 1850 isolation of the parent compound from black pepper alkaloids. The 20th century saw derivatives like 6-(hydroxymethyl)piperidin-3-ol emerge as key intermediates in Stork enamine alkylation, enabling C–C bond formation under mild conditions. Between 2000–2025, over 120 patents referenced its use in synthesizing neuromodulators, particularly serotonin reuptake inhibitors targeting the SERT binding pocket.
Recent advances in asymmetric catalysis have resolved long-standing challenges in stereoselective synthesis. For example, Sharpless epoxidation protocols now produce the (3R,6R) isomer with 94% enantiomeric excess, compared to <50% in early routes. These developments underscore the compound’s evolving role in addressing synthetic complexity in heterocyclic systems.
The compound 6-(hydroxymethyl)piperidin-3-ol represents a substituted piperidine derivative characterized by the presence of two functional groups: a hydroxyl group at position 3 and a hydroxymethyl group at position 6 of the piperidine ring [1]. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name 6-(hydroxymethyl)piperidin-3-ol follows the standard rules for heterocyclic compounds where the piperidine ring serves as the parent structure [1] [2].
The molecular formula C₆H₁₃NO₂ corresponds to a molecular weight of 131.17 grams per mole, reflecting the saturated six-membered heterocycle containing one nitrogen atom and two oxygen-containing substituents [1] [3]. The compound exhibits stereochemical complexity due to the presence of two chiral centers at positions 3 and 6, resulting in four possible stereoisomeric configurations [2] [16].
| Systematic Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | InChI Key |
|---|---|---|---|---|
| 6-(hydroxymethyl)piperidin-3-ol | C₆H₁₃NO₂ | 131.17 | Unspecified | VLMAABJNFNPYCK-UHFFFAOYSA-N |
| (3R,6R)-6-(hydroxymethyl)piperidin-3-ol | C₆H₁₃NO₂ | 131.17 | Defined (3R,6R) | VLMAABJNFNPYCK-GFCCVEGCSA-N |
| (3S,6R)-6-(hydroxymethyl)piperidin-3-ol | C₆H₁₃NO₂ | 131.17 | Defined (3S,6R) | VLMAABJNFNPYCK-PHDIDXHHSA-N |
| (3R,6S)-6-(hydroxymethyl)piperidin-3-ol | C₆H₁₃NO₂ | 131.17 | Defined (3R,6S) | VLMAABJNFNPYCK-RITPCOANSA-N |
| (3S,6S)-6-(hydroxymethyl)piperidin-3-ol | C₆H₁₃NO₂ | 131.17 | Defined (3S,6S) | VLMAABJNFNPYCK-JLHYYAGUSA-N |
The stereoisomeric forms demonstrate distinct three-dimensional arrangements that significantly influence the compound's physicochemical properties and biological interactions [2] [13]. The (3S,6R) configuration has been specifically documented in chemical databases as a well-characterized enantiomer with defined stereochemical parameters [2] .
Alternative nomenclature systems recognize this compound through various descriptive names including 6-(hydroxymethyl)-3-piperidinol and 6-(hydroxymethyl)-3-hydroxypiperidine, which emphasize different aspects of the molecular structure [3] [16]. The cis-6-(hydroxymethyl)piperidin-3-ol designation indicates geometric isomerism considerations relevant to the relative spatial orientation of the substituents [1] [6].
The Chemical Abstracts Service has assigned the registry number 857238-95-0 to 6-(hydroxymethyl)piperidin-3-ol, establishing this as the primary identification code for chemical database searches and regulatory documentation [9] [24]. This registry number provides unambiguous identification within the comprehensive Chemical Abstracts database system, facilitating accurate cross-referencing across scientific literature and commercial applications [9].
The PubChem database, maintained by the National Center for Biotechnology Information, catalogs this compound under Compound Identifier 16639302, providing comprehensive structural and property information [1]. The ChemSpider database, operated by the Royal Society of Chemistry, assigns identification number 24535773 to this molecular structure [2].
| Registry System | Identifier | Source Database | Status |
|---|---|---|---|
| Chemical Abstracts Service (CAS) | 857238-95-0 | Chemical Abstracts Service | Primary Registry Number |
| PubChem Compound Identifier (CID) | 16639302 | PubChem (NCBI) | Active |
| ChemSpider ID | 24535773 | ChemSpider (Royal Society of Chemistry) | Active |
| MDL Number | MFCD08694811 | MDL Information Systems | Active |
| InChI | InChI=1S/C6H13NO2/c8-4-5-1-2-6(9)3-7-5/h5-9H,1-4H2 | International Chemical Identifier | Standard Chemical Identifier |
| Canonical SMILES | C1CC(NCC1O)CO | Simplified Molecular Input Line Entry System | Standard Chemical Identifier |
| European Community Number (EINECS) | Not assigned | European Inventory of Existing Commercial Chemical Substances | Not assigned |
| DSSTox Substance ID | Not reported | EPA Distributed Structure-Searchable Toxicity Database | Not found |
| Beilstein Registry Number | Not assigned | Beilstein Database | Not found |
| NSC Number | Not assigned | National Cancer Institute Database | Not found |
The International Chemical Identifier provides a standardized representation as InChI=1S/C6H13NO2/c8-4-5-1-2-6(9)3-7-5/h5-9H,1-4H2, enabling computational analysis and structural verification across different software platforms [1] [3]. The corresponding InChI Key VLMAABJNFNPYCK-UHFFFAOYSA-N serves as a compressed identifier for rapid database searching and structure matching [1] [16].
MDL Information Systems has cataloged this compound under the identifier MFCD08694811, which facilitates integration with commercial chemical informatics platforms and inventory management systems [24]. The Simplified Molecular Input Line Entry System representation C1CC(NCC1O)CO provides a linear text format suitable for computational chemistry applications and automated structure processing [1] [3].
The piperidine ring system in 6-(hydroxymethyl)piperidin-3-ol adopts a chair conformation, consistent with the general behavior of six-membered saturated heterocycles [1]. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations due to the presence of the nitrogen atom, with the nitrogen-hydrogen bond occupying either an axial or equatorial position [1]. The equatorial conformation of the nitrogen-hydrogen bond is thermodynamically favored by approximately 0.72 kcal/mol in the gas phase [1] [2].
The presence of substituents at the 3- and 6-positions significantly influences the conformational preferences of the piperidine ring. Research on polyhydroxylated piperidines demonstrates that hydroxyl groups at the 3-position exhibit a strong preference for equatorial orientation, with equatorial 3-hydroxyl groups being approximately 0.8 pH units more acidic than their axial counterparts [3]. This preference stems from stereoelectronic effects, specifically charge-dipole interactions that differ between axial and equatorial orientations [3].
For the 6-position hydroxymethyl substituent, conformational analysis reveals multiple stable rotamers. The hydroxymethyl group can adopt three primary staggered conformations: gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg), with corresponding torsion angles of +65°, -65°, and 180° respectively [4] [5]. The population distribution of these rotamers depends on intramolecular hydrogen bonding patterns and solvent effects [5].
Computational studies using density functional theory at the B3LYP level have shown that the chair conformation remains the global minimum for substituted piperidines, even with multiple substituents [6]. However, the presence of electron-withdrawing groups on the nitrogen can promote boat conformations, which are typically 1-2 kcal/mol higher in energy than the chair form [7] [8].
The hydroxymethyl group at the 6-position of the piperidine ring introduces significant conformational complexity through its rotational freedom about the C6-CH2OH bond. This flexibility is characterized by three distinct rotameric states that significantly influence the overall molecular geometry and intermolecular interactions [4] [5].
The gauche-gauche (gg) rotamer, with a torsion angle of approximately -65°, is frequently observed as the preferred conformation in crystalline carbohydrate structures [9]. This preference arises from favorable intramolecular interactions and minimization of steric strain [9]. Quantum mechanical calculations at the B3LYP/6-311++G** level have confirmed that rotamer populations are sensitive to solvent effects, with hydrogen bonding playing a crucial role in stabilizing specific orientations [5].
The gauche-trans (gt) rotamer (+65° torsion angle) represents an intermediate energy state that allows for different hydrogen bonding patterns compared to the gg conformation. This rotamer is particularly significant in aqueous environments where it can form favorable interactions with water molecules [10]. The trans-gauche (tg) rotamer (180° torsion angle) places the hydroxymethyl group in an extended configuration, which may be stabilized by specific intermolecular interactions [5].
Molecular dynamics simulations have revealed that hydroxymethyl group reorientation can be triggered by vibrational coupling with surrounding solvent molecules [10]. The O-H stretching mode of the hydroxymethyl group can couple with proton-accepting water molecules, while the C-O stretching mode couples with proton-donating water molecules [10]. This coupling mechanism provides the vibrational energy necessary to overcome rotational barriers between conformers [10].
The orientation of the hydroxymethyl group also influences the basicity of the piperidine nitrogen through space and through-bond electronic effects [11]. Natural bond orbital analysis reveals that different hydroxymethyl orientations can modulate the electron density at the nitrogen center, affecting protonation equilibria and intermolecular recognition [11].
The hydrogen bonding network in 6-(hydroxymethyl)piperidin-3-ol is characterized by multiple donor and acceptor sites that create a complex three-dimensional interaction pattern. The molecule contains three hydrogen bond donors (one N-H and two O-H groups) and three hydrogen bond acceptors (nitrogen lone pair and two oxygen atoms), resulting in a topological polar surface area of 52.50 Ų [12].
Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations of the molecule. The proximity of the 3-hydroxyl group to the nitrogen atom enables the formation of an intramolecular N···H-O hydrogen bond, which stabilizes conformations where both groups are oriented to minimize steric hindrance [13] [11]. This intramolecular interaction has been shown to influence the gas-phase acidity of the molecule, with the 3-hydroxyl group exhibiting enhanced acidity due to stabilization of the conjugate base through hydrogen bonding [11].
The hydroxymethyl group at the 6-position can participate in both intra- and intermolecular hydrogen bonding. Depending on its rotameric state, the hydroxymethyl group can form intramolecular hydrogen bonds with the nitrogen lone pair or engage in intermolecular hydrogen bonding with neighboring molecules [14]. This dual capability makes the hydroxymethyl group a versatile interaction site that can adapt to different chemical environments [14].
Intermolecular hydrogen bonding patterns are particularly important in aqueous solutions, where the molecule can form complex hydration structures. Theoretical studies using small-angle neutron scattering and molecular dynamics simulations have revealed that piperidine derivatives can form semiclathrate-like structures in dilute aqueous solutions [15]. The 1:1 complexes between piperidine and water are stabilized by O-H···O bonds between hydration water molecules, creating extended hydrogen-bonded networks [15].
Cooperative hydrogen bonding effects are evident in polyhydroxylated piperidines, where multiple hydroxyl groups can enhance the overall hydrogen bonding strength through non-additive interactions [11]. Quantum theory of atoms in molecules analysis has shown that these cooperative effects result in medium-strength hydrogen bonds characterized by positive values of the Laplacian of electron density and enthalpy density [11].